Home > Products > Screening Compounds P65228 > Proguanil hydrochloride
Proguanil hydrochloride -

Proguanil hydrochloride

Catalog Number: EVT-7924751
CAS Number:
Molecular Formula: C11H17Cl2N5
Molecular Weight: 290.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A biguanide compound which metabolizes in the body to form cycloguanil, an anti-malaria agent.
Overview

Proguanil hydrochloride is a synthetic compound primarily recognized for its application as an antimalarial drug. It belongs to the biguanide class of medications and is often used in combination with other antimalarial agents to enhance efficacy. The compound's systematic name is 1-(4-chlorophenyl)-5-isopropylbiguanide hydrochloride, and it functions by inhibiting the dihydrofolate reductase enzyme in Plasmodium species, which are responsible for malaria.

Source

Proguanil hydrochloride was first synthesized in the mid-20th century and has since been utilized in various formulations for malaria prevention and treatment. It is derived from the reaction of p-chlorophenylcyanoguanidine with isopropylamine, involving several purification steps to obtain the final product.

Classification
  • Chemical Class: Biguanides
  • Therapeutic Class: Antimalarial agent
  • Chemical Formula: C₁₁H₁₆ClN₅·HCl
  • Molecular Weight: 253.73 g/mol
Synthesis Analysis

The synthesis of proguanil hydrochloride involves several key steps:

  1. Starting Materials: The primary reagents are p-chlorophenylcyanoguanidine and isopropylamine.
  2. Reaction Conditions: The reaction typically occurs in a suitable solvent under reflux conditions for 2 to 10 hours, ensuring complete conversion.
  3. Purification Process:
    • After the initial reaction, water is added to the mixture, and solvents are distilled off at temperatures between 70-75 °C.
    • The product is cooled, followed by the addition of an acid solution to precipitate proguanil hydrochloride.
    • Further purification involves dissolving the crude product in hot water (85-95 °C), filtering, and crystallizing by cooling .

The methods have evolved to improve yield and purity, with modern techniques allowing for purities exceeding 99% through careful control of reaction conditions and purification steps .

Molecular Structure Analysis

The molecular structure of proguanil hydrochloride can be represented as follows:

  • Chemical Structure:
    C11H16ClN5\text{C}_{11}\text{H}_{16}\text{Cl}\text{N}_{5}
  • Key Features:
    • Contains a biguanide moiety with a p-chlorophenyl group.
    • The presence of an isopropyl group enhances its lipophilicity.

Data

  • Melting Point: Approximately 129 °C
  • Solubility: Water solubility is about 156 mg/L .
Chemical Reactions Analysis

Proguanil hydrochloride undergoes several important chemical reactions:

  1. Hydrolysis: Upon administration, proguanil is metabolized into its active form, cycloguanil, via cytochrome P450 enzymes.
  2. Degradation Pathways: Various impurities can form during synthesis or storage, necessitating careful monitoring of reaction conditions and purification processes .

Technical Details

The synthesis process has been refined to minimize hazardous byproducts such as hydrogen sulfide gas by using safer reagents like ethylene diamine tetraacetic acid disodium salt during purification steps .

Mechanism of Action

Proguanil hydrochloride's mechanism of action primarily involves:

  1. Inhibition of Dihydrofolate Reductase: This enzyme is crucial for the synthesis of purines and pyrimidines, which are essential for DNA replication.
  2. Blocking Nucleic Acid Synthesis: By inhibiting this enzyme, proguanil disrupts the proliferation of Plasmodium species during their life cycle in humans, particularly during the erythrocytic phase .

Data

  • Target Organism: Plasmodium falciparum
  • Effect on Cell Division: Prevents nuclear division during schizont formation.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Appearance: White crystalline powder
  • Melting Point: Approximately 129 °C

Chemical Properties

  • pKa (Strongest Basic): Approximately 10.4
  • Log P (Partition Coefficient): About 2.53, indicating moderate lipophilicity.
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 5
  • Polar Surface Area: Approximately 83.79 Ų .
Applications

Proguanil hydrochloride is primarily used in:

  1. Antimalarial Treatment: Effective in both treatment and prophylaxis against malaria.
  2. Combination Therapy: Often used in conjunction with other antimalarials like atovaquone to enhance therapeutic efficacy.
  3. Research Applications: Studied for its pharmacokinetics and pharmacodynamics in various clinical trials aimed at improving malaria treatment protocols .
Historical Development and Antimalarial Context

Discovery and Early Pharmacological Characterization

Proguanil hydrochloride (chloroproguanil) emerged from a World War II drug development program initiated by British scientists at Imperial Chemical Industries. Discovered in 1945, it demonstrated superior efficacy over quinine in avian malaria models (Plasmodium gallinaceum) and exhibited a favorable therapeutic index in animal studies [1] [3]. Early clinical trials confirmed its activity against human Plasmodium falciparum malaria, leading to its 1948 approval by the FDA. The compound, a synthetic biguanide derivative (1-(4-chlorophenyl)-5-isopropylbiguanide), represented a novel structural class of antimalarials distinct from quinolines like chloroquine [3]. Initial pharmacological studies revealed its unique metabolic activation pathway: hepatic cytochrome P450 enzymes (primarily CYP2C19) convert proguanil to cycloguanil, the active triazine metabolite responsible for its primary antimalarial effect [5].

Table 1: Key Milestones in Proguanil Development

YearEventSignificance
1945Discovery reportedSuperior efficacy to quinine in avian models
1948FDA approvalFirst synthetic biguanide antimalarial approved
1951Metabolic activation describedIdentification of cycloguanil as active metabolite
1970sUS monotherapy withdrawalRising resistance limits clinical utility

Evolution from Monotherapy to Combination Strategies

Proguanil monotherapy faced rapid clinical obsolescence due to the emergence of Plasmodium falciparum resistance within a year of deployment. By the 1950s, widespread resistance was documented, leading to its withdrawal as a single agent in the United States during the 1970s [1] [4]. Resistance stemmed primarily from point mutations in the parasite's dihydrofolate reductase (dhfr) gene, reducing cycloguanil's binding affinity. This vulnerability prompted exploration of combination therapies:

  • Chloroquine-Proguanil: Early combinations delayed resistance but were compromised by widespread chloroquine resistance [3]
  • Atovaquone-Proguanil (Malarone®): A synergistic combination developed in the 1990s where proguanil's intrinsic (non-cycloguanil mediated) activity potentiates atovaquone. Proguanil directly enhances mitochondrial membrane depolarization caused by atovaquone, independently of its DHFR inhibition [1] [4] [8]. This combination received FDA approval in 2000 and became a first-line prophylactic regimen against chloroquine-resistant malaria [1].

Role in Global Malaria Eradication Campaigns

Proguanil played a transitional role in mid-20th century eradication efforts. During the WHO Global Malaria Eradication Programme (1955-1969), it was deployed as a chemoprophylactic agent alongside chloroquine and DDT vector control [3]. However, its impact was limited by:

  • Rapid resistance emergence: Unlike chloroquine resistance which took 15+ years to develop significantly, proguanil resistance appeared within 1-2 years in endemic regions [1] [4]
  • Metabolic variability: Polymorphisms in CYP2C19 significantly influence cycloguanil generation, creating variable efficacy across populations [4]
  • Daily dosing requirement: Logistically challenging in mass-administration settings compared to weekly chloroquine or later intermittent preventive therapies (IPT) [6]

Despite these limitations, proguanil's safety profile and compatibility with other antimalarials preserved its utility in traveler prophylaxis, setting the stage for its resurgence in combination therapies [1] [6].

Properties

Product Name

Proguanil hydrochloride

IUPAC Name

1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

Molecular Formula

C11H17Cl2N5

Molecular Weight

290.19 g/mol

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H

InChI Key

SARMGXPVOFNNNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.